molecular formula C11H17Cl2F3N2O B1521648 N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride CAS No. 1185300-44-0

N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride

Cat. No. B1521648
CAS RN: 1185300-44-0
M. Wt: 321.16 g/mol
InChI Key: YKWDMJCDXQYEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride” is a chemical compound with the molecular formula C11H15F3N2O•2HCl and a molecular weight of 321.17 . It’s a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H15F3N2O•2HCl . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms.

Scientific Research Applications

C11H15F3N2O⋅2HCl C_{11}H_{15}F_{3}N_{2}O \cdot 2HCl C11​H15​F3​N2​O⋅2HCl

and a molecular weight of 321.17, is primarily used for research purposes .

Proteomics Research

This compound is a specialty product in proteomics research, where it may be used as a reagent or a building block in synthesizing peptides or proteins. Its unique structure allows for specific interactions with other biomolecules, which can be crucial in identifying protein functions and understanding protein-protein interactions within the cell .

Chromatography and Mass Spectrometry

In chromatography and mass spectrometry, this compound could serve as a standard or a reference material due to its well-defined chemical properties. It helps in calibrating instruments and ensuring the accuracy of the analytical methods used in chemical analysis .

Biochemical Ligand

As a biochemical ligand, it may bind to certain receptors or enzymes, which can be useful in studying receptor-ligand interactions and enzyme kinetics. This application is vital in drug discovery and pharmacological research .

Molecular Biology

In molecular biology, this compound might be used in gene expression studies or as a part of a buffer solution. It could also play a role in modifying gene expression or as a component in solutions used to preserve biological samples .

Chemical Synthesis

For chemical synthesis, it can act as an intermediate in creating more complex chemical compounds. Its trifluoromethyl group is particularly interesting as it is often found in pharmaceuticals and agrochemicals due to its ability to enhance binding affinity and metabolic stability .

Material Science

In material science, the compound’s unique properties could be exploited in developing new materials with specific characteristics, such as increased durability or enhanced electrical conductivity .

Nanotechnology

It may have applications in nanotechnology, particularly in the synthesis of nanomaterials or as a stabilizing agent for nanoparticles. Its ability to interact at the molecular level makes it a candidate for creating novel nanostructures .

Environmental Science

Lastly, in environmental science, this compound could be used in studying the degradation of similar compounds in the environment or as a tracer to monitor pollution levels. Its distinct chemical signature allows for precise tracking in various ecosystems .

Each of these applications leverages the unique chemical structure of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride to explore different scientific questions and develop innovative solutions across various fields of research. It’s important to note that the compound is intended for research use only and not for diagnostic or therapeutic use .

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s used for proteomics research, which suggests it may interact with proteins in some way .

properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O.2ClH/c1-16(2)5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;;/h3-4,7H,5-6,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDMJCDXQYEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride
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